molecular formula C16H13ClN2O4 B2794346 2-(4-chlorophenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide CAS No. 1105241-13-1

2-(4-chlorophenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide

Cat. No. B2794346
CAS RN: 1105241-13-1
M. Wt: 332.74
InChI Key: CCBAYAMYRVUYBH-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide, also known as CPI-455, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research. In

Mechanism of Action

2-(4-chlorophenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide works by binding to the bromodomain of BET proteins, preventing their interaction with acetylated histones and thus inhibiting the expression of genes that are critical for cancer cell growth and survival. This leads to the induction of apoptosis and the inhibition of cell proliferation.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 2-(4-chlorophenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide has been shown to have other biochemical and physiological effects. For example, it has been found to inhibit the production of inflammatory cytokines and to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-chlorophenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide in lab experiments is its specificity for BET proteins, which allows for targeted inhibition of gene expression. However, one limitation is that it may have off-target effects on other proteins that contain bromodomains.

Future Directions

There are several potential future directions for research on 2-(4-chlorophenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide. One area of interest is the development of more potent and selective BET inhibitors. Another area is the investigation of combination therapies involving 2-(4-chlorophenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide and other anticancer drugs. Additionally, the use of 2-(4-chlorophenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide in animal models of cancer and other diseases could provide valuable insights into its potential clinical applications.

Synthesis Methods

The synthesis of 2-(4-chlorophenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide involves a multi-step process that includes the reaction of 4-chlorophenol with 2-bromoacetophenone to form 2-(4-chlorophenyl)acetophenone. This intermediate is then reacted with furan-2-carbaldehyde and hydroxylamine hydrochloride to form 2-(4-chlorophenoxy)-N-(furan-2-ylmethylidene)acetohydroxamic acid. Finally, this compound is reacted with isoxazole-5-carbaldehyde to form 2-(4-chlorophenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide.

Scientific Research Applications

2-(4-chlorophenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. Specifically, it has been found to inhibit the activity of the bromodomain and extra-terminal (BET) family of proteins, which play a critical role in the regulation of gene expression. BET inhibitors like 2-(4-chlorophenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide have been shown to be effective in the treatment of several types of cancer, including leukemia, lymphoma, and solid tumors.

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O4/c17-11-3-5-13(6-4-11)22-10-16(20)18-9-12-8-15(23-19-12)14-2-1-7-21-14/h1-8H,9-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBAYAMYRVUYBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)CNC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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